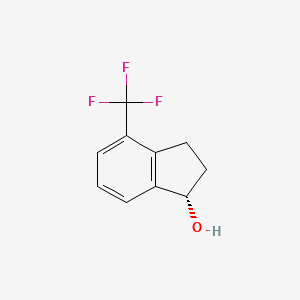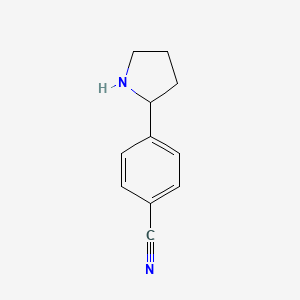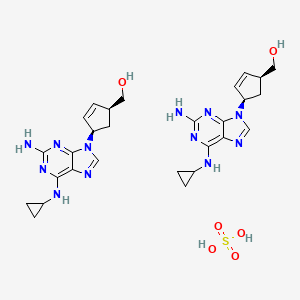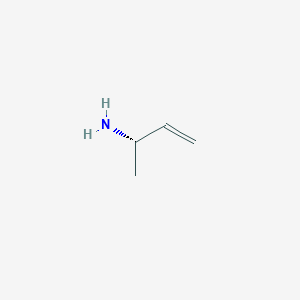
Olean-12-ene-3,24-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olean-12-ene-3,24-diol: is a natural triterpenoid compound with the molecular formula C30H50O2 and a molecular weight of 442.72 g/mol . It is known for its biological properties, including anti-inflammatory, anticancer, and immunosuppressive activities . This compound is found in various plants and has been the subject of extensive research due to its potential therapeutic applications.
Wirkmechanismus
Target of Action
Olean-12-ene-3,24-diol is a natural product used for research related to life sciences . .
Pharmacokinetics
It has a molecular weight of 442.72 , a predicted density of 1.05±0.1 g/cm3 , and a predicted boiling point of 524.8±50.0 °C . These properties may influence its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, well-ventilated place, away from sources of ignition and oxidizing agents . Prolonged exposure to high concentrations of this compound vapor or liquid should be avoided to prevent irritation to the eyes, skin, and respiratory tract .
Biochemische Analyse
Biochemical Properties
Olean-12-ene-3,24-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . These interactions highlight the compound’s potential as an anti-inflammatory and immunomodulatory agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, it has been shown to affect the expression of genes related to inflammation and cancer, thereby impacting cellular functions such as proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits the activity of COX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it can activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation . These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can maintain its anti-inflammatory and anticancer effects for several weeks in vitro . Its stability and efficacy may decrease over time, necessitating careful consideration of storage and handling conditions in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues . Understanding these metabolic pathways is crucial for elucidating the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms play a vital role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Post-translational modifications, such as phosphorylation and glycosylation, can also affect its subcellular localization and activity . Understanding these localization patterns is essential for elucidating the precise mechanisms of action of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Olean-12-ene-3,24-diol can be synthesized from suitable starting materials through chemical synthesis methods. One common approach involves the use of synthetic oxides . The reaction conditions typically include controlled temperatures and the use of specific catalysts to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as black poplar (Salix viminalis) . The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Olean-12-ene-3,24-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
Olean-12-ene-3,24-diol has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Olean-12-ene-3,24-diol is unique compared to other similar compounds due to its specific biological activities and chemical structure. Some similar compounds include:
Erythrodiol (Olean-12-ene-3β,28-diol): Another triterpenoid with similar anti-inflammatory and anticancer properties.
Uvaol: A triterpenoid alcohol with antioxidant and anti-inflammatory activities.
Betulin: A triterpenoid with potential anticancer and antiviral properties.
These compounds share structural similarities but differ in their specific biological activities and applications.
Eigenschaften
IUPAC Name |
(6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22?,23-,24?,26-,27+,28?,29-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWLPZMPTFQYQI-CKRSNBQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)CO)O)C)C)[C@H]1CC(CC2)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)





